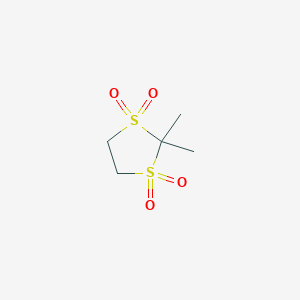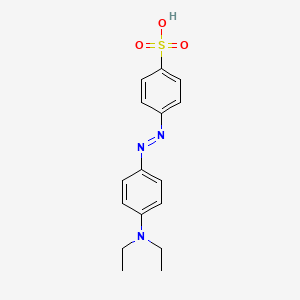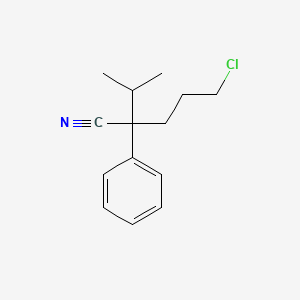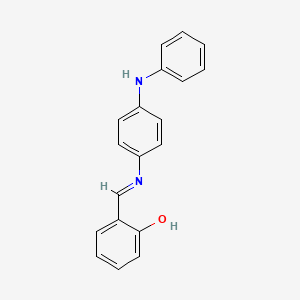
p-Chlorobenzylidene-(3-chlorophenyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Chlorobenzylidene-(3-chlorophenyl)-amine: is an organic compound that features a benzylidene group substituted with chlorine atoms at specific positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-Chlorobenzylidene-(3-chlorophenyl)-amine typically involves the condensation of p-chlorobenzaldehyde with 3-chloroaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions: p-Chlorobenzylidene-(3-chlorophenyl)-amine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various halogenating agents, nucleophiles, and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated benzaldehydes or benzoic acids, while reduction could produce chlorinated benzylamines.
Applications De Recherche Scientifique
Chemistry: In chemistry, p-Chlorobenzylidene-(3-chlorophenyl)-amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: The compound’s potential biological activity makes it a candidate for research in medicinal chemistry. It may be investigated for its effects on biological systems, including its potential as a pharmacological agent.
Medicine: In medicine, this compound could be explored for its therapeutic properties. Research may focus on its efficacy in treating specific diseases or conditions, as well as its safety and pharmacokinetics.
Industry: Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its chemical properties make it suitable for various applications, including as a precursor in the synthesis of more complex industrial products.
Mécanisme D'action
The mechanism by which p-Chlorobenzylidene-(3-chlorophenyl)-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-(3-Chlorophenyl)piperazine: This compound shares structural similarities with p-Chlorobenzylidene-(3-chlorophenyl)-amine and is used in various research applications.
4-Chlorobenzyl cyanide:
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both benzylidene and amine functional groups
Propriétés
Numéro CAS |
17064-65-2 |
|---|---|
Formule moléculaire |
C13H9Cl2N |
Poids moléculaire |
250.12 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-1-(4-chlorophenyl)methanimine |
InChI |
InChI=1S/C13H9Cl2N/c14-11-6-4-10(5-7-11)9-16-13-3-1-2-12(15)8-13/h1-9H |
Clé InChI |
NNWYYLJSAVGNSF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)N=CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



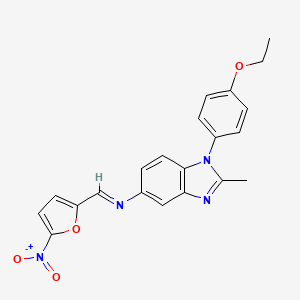
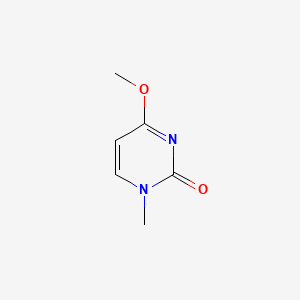


![1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)azepane](/img/structure/B11956796.png)

